2-Chloroethyl methyl ether
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloroethyl methyl ether and related compounds has been explored in several studies. For instance, Shatzmiller et al. (1991) described the synthesis of chloromethyl (―)-menthyl ether and its use in producing α-branched α-amino nitriles (Shatzmiller, Dolithzky, & Bahar, 1991). Zheng et al. (2016) reported an efficient synthesis of chloromethyl methyl ether (MOMCl), highlighting its importance as a protecting agent in organic synthesis (Zheng, Cao, Ma, & Ding, 2016).
Scientific Research Applications
Thermal Decomposition Analysis
A comprehensive study was conducted on the thermal decomposition of 2-chloroethyl methyl ether (2-CEME) across temperatures ranging from 1175 to 1467 K. The decomposition was found to occur primarily through molecular elimination reactions, leading to the formation of methane, ethylene, and methanol as major products, with acetaldehyde and ethane as minor products. This research provides valuable insights into the reaction mechanisms and kinetics of 2-CEME under high-temperature conditions, offering a foundation for further studies on its thermal stability and decomposition pathways (Parandaman & Rajakumar, 2017).
Synthesis Optimization
In another research, the synthetic technique for 3-(N,N-Dimethoxyethyl)amino acetanilide using 2-chloroethyl methyl ether was optimized, showcasing the effectiveness of DMF as a catalyst. This study not only demonstrated a method to achieve higher yields and shorter reaction times but also highlighted the commercial viability of the optimized process, providing a blueprint for the efficient production of chemical intermediates (Ning Jing-heng, 2010).
Environmental Impact Assessment
Further, the atmospheric reactivity and environmental impact of 2-chloroethyl methyl ether were evaluated through kinetic studies with OH radicals and Cl atoms. These studies offer crucial data on the compound's atmospheric lifetime, providing essential information for assessing its environmental footprint and facilitating better management of its use and emissions (Dalmasso et al., 2010).
Innovative Chemical Synthesis Applications
Moreover, research into the efficient synthesis of chloromethyl methyl ether and its application in one-pot hydroxyl protection procedures showcases the utility of 2-chloroethyl methyl ether in organic synthesis. This demonstrates its role as a valuable reagent in the protection of hydroxyl groups, underlining its significance in synthetic organic chemistry (Zheng et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGGAHUZJWQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060840 | |
Record name | 1-Chloro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
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Molecular Weight |
94.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
Record name | beta-Chloroethyl methyl ether | |
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Boiling Point |
92-93 °C | |
Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ETHER | |
Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0345 @ 20 °C/4 °C | |
Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Chloroethyl methyl ether | |
CAS RN |
627-42-9 | |
Record name | 2-Chloroethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Chloroethyl methyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627429 | |
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Record name | Ethane, 1-chloro-2-methoxy- | |
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Record name | 1-Chloro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
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Record name | 2-chloroethyl methyl ether | |
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Record name | 2-CHLOROETHYL METHYL ETHER | |
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Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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